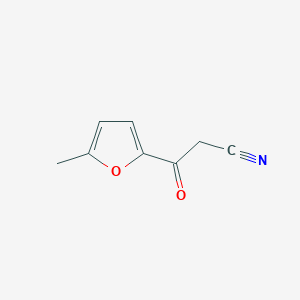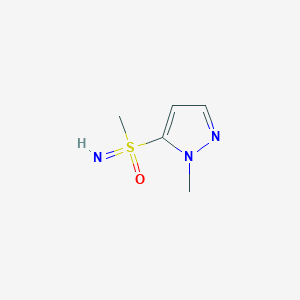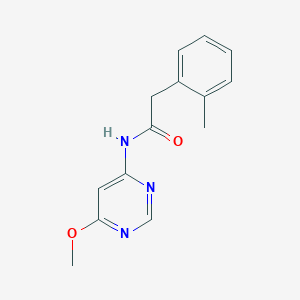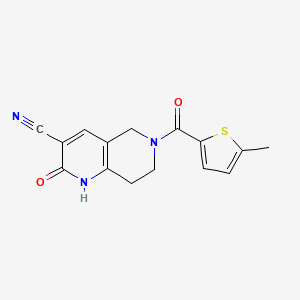
2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide often involves the use of bromoacetyl bromide . This compound has been used in the synthesis of various derivatives, including bromoester terminated poly(3-hexylthiophene), which is used as a macroinitiator for atom transfer radical polymerization of acrylates .Molecular Structure Analysis
The molecular structure of 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is complex, with a bromine atom attached to a benzenesulfonamide group, which is further connected to a 1,2,3,4-tetrahydroquinolin-6-yl group via a propionyl linkage.Aplicaciones Científicas De Investigación
Drug Synthesis
This compound’s structure allows for its use in the synthesis of various drugs. Its benzenesulfonamide moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets. The bromine atom can be utilized in further chemical reactions to create more complex molecules, potentially leading to the development of new medications for diseases that currently lack effective treatments .
Catalysis
In the field of catalysis, the compound can act as a catalyst or a catalyst precursor. Its molecular structure could provide the necessary steric and electronic properties to facilitate or accelerate chemical reactions, which is essential in the production of fine chemicals and pharmaceuticals.
Material Science
The unique chemical structure of this compound makes it a candidate for the development of new materials. It could be used to synthesize polymers with specific properties or to modify the surface characteristics of materials to enhance their performance in various applications.
Biological Studies
The tetrahydroquinolin moiety of the compound is structurally similar to many biologically active molecules. This similarity can be exploited in the design of probes or markers for biological studies, helping scientists to track biological processes or to identify new drug targets .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in quantitative and qualitative analysis. Its well-defined structure allows for precise measurements and can help in the identification of other compounds in complex mixtures.
Agricultural Chemistry
The compound’s potential biological activity makes it a candidate for the development of new agrochemicals. It could be used to create pesticides or herbicides with novel modes of action, which could help in managing resistance in pests and weeds .
Propiedades
IUPAC Name |
2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKGCFANAYBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)

![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)
